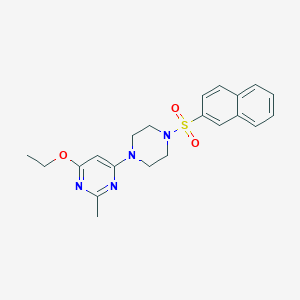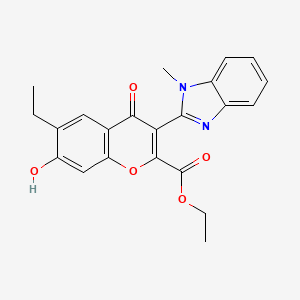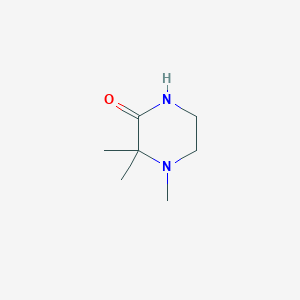![molecular formula C21H12N2O3S B2758514 N-(benzo[d]thiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 923070-17-1](/img/structure/B2758514.png)
N-(benzo[d]thiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-yl is a moiety found in many biologically active compounds . Compounds with this moiety have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Structure Analysis
The benzo[d]thiazol-2-yl moiety is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The aromaticity of the thiazole ring allows it to undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Chemosensors for Cyanide Anions
N-(benzo[d]thiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide and its derivatives have been synthesized and explored for their application as chemosensors for cyanide anions. One study demonstrated that these compounds could recognize cyanide anions through a Michael addition reaction, exhibiting changes in color and fluorescence that are observable by the naked eye. This finding is significant for environmental monitoring and public health, as cyanide is a potent toxin found in industrial effluents and certain plant species (Wang et al., 2015).
Antimicrobial Coatings
Another application involves the synthesis of coumarin thiazole derivatives, including this compound, for use in antimicrobial coatings. These compounds were integrated into polyurethane varnish formulations and exhibited significant antimicrobial effects against various microorganisms. This suggests their potential for creating surfaces resistant to microbial colonization, relevant in healthcare settings to prevent the spread of infections (El‐Wahab et al., 2014).
Antitumor Activity
Research into novel chromenones bearing the benzothiazole moiety, related to this compound, has shown that some of these compounds exhibit significant antitumor activities against various cancer cell lines. This opens up potential avenues for the development of new anticancer drugs, highlighting the importance of structural modification in enhancing biological activity (El-Helw et al., 2019).
Antioxidant and Antibacterial Agents
A study focused on the design and synthesis of N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives to evaluate their potential as antioxidant and antibacterial agents. Docking studies for antioxidant and antibacterial potential indicated that among the synthesized derivatives, certain compounds showed promising results, suggesting their utility in developing new therapeutic agents (Gadhave et al., 2022).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been shown to exhibit variable activity against different bacterial strains .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is noted that admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
It is noted that benzothiazole derivatives have shown promising activity against staphylococcus aureus, with some compounds exhibiting bactericidal activity .
Action Environment
The synthesis of benzothiazole derivatives has been achieved under relatively milder reaction conditions .
Safety and Hazards
Future Directions
Research into benzo[d]thiazol-2-yl derivatives is ongoing, with many potential applications in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and development of new compounds with this moiety, as well as further investigation into their mechanisms of action and potential therapeutic uses .
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O3S/c24-20(23-13-6-8-19-17(9-13)22-11-27-19)16-10-15-14-4-2-1-3-12(14)5-7-18(15)26-21(16)25/h1-11H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTKCGXCNOQBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC5=C(C=C4)SC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2758433.png)


![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2758436.png)
![3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2758438.png)

![N-(3,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2758441.png)
![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-methylphenyl)methanone](/img/structure/B2758444.png)


![3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2758451.png)

